Methyl 4-((5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-((5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C23H25N3O7 and its molecular weight is 455.467. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Mesomorphic Behavior and Photoluminescence
Methyl 4-((5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate, along with its derivatives, has been synthesized and investigated for its phase behaviors and photoluminescent properties. Studies reveal that these compounds exhibit nematic and/or smectic A mesophases with relatively narrow temperature ranges. Moreover, they display strong blue fluorescence emissions with good photoluminescence quantum yields, making them interesting for applications in liquid crystal displays and as fluorescent materials (Han et al., 2010).
Crystal Engineering
In the realm of crystal engineering, the compound has shown interesting behavior under high pressure, transitioning from a high-Z′ structure to a more stable form. This demonstrates its potential in crystallographic studies and materials science, particularly in understanding and manipulating crystal packing and stability (Johnstone et al., 2010).
Antimicrobial and Antioxidant Activities
The derivatives of this compound have been explored for their biological activities. Some compounds exhibit promising antimicrobial and antioxidant properties, which could be leveraged in developing new pharmaceuticals or preservatives (Karanth et al., 2019).
Corrosion Inhibition
Research into the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulfuric acid has shown these compounds to be effective. They form protective layers on the steel surface, suggesting their utility in industrial applications where corrosion resistance is crucial (Ammal et al., 2018).
Photoluminescent Materials for OLEDs
Oxadiazole derivatives, including the one in focus, have been used to develop thermally activated delayed fluorescence (TADF) materials for organic light-emitting diodes (OLEDs). These materials show great promise in enhancing the efficiency and color purity of OLEDs, which are critical for next-generation displays and lighting (Cooper et al., 2022).
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
The tmp group plays a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (cbs) of the αβ-tubulin heterodimer . This suggests that the compound might interact with its targets in a similar manner, leading to changes in the function of these targets.
Biochemical Pathways
Compounds containing the tmp group have been associated with various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . These activities suggest that the compound might affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Compounds containing the tmp group have been associated with various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . These activities suggest that the compound might have similar effects at the molecular and cellular levels.
Properties
IUPAC Name |
methyl 4-[[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O7/c1-5-30-17-12-16(13-18(31-6-2)19(17)32-7-3)21-25-26-23(33-21)24-20(27)14-8-10-15(11-9-14)22(28)29-4/h8-13H,5-7H2,1-4H3,(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIMDZDKPYKEGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.